6-Formyl-2-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFYENAWRZLPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937644 |

Source

|

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16953-46-1 |

Source

|

| Record name | NSC93220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Formyl-2-thiouracil chemical properties and structure

An In-Depth Technical Guide to 6-Formyl-2-thiouracil: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, potential biological activities, and its role as a versatile synthetic intermediate. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of thiouracil derivatives.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde, is a derivative of thiouracil, a class of compounds recognized for their diverse biological activities.[1] The introduction of a formyl (aldehyde) group at the 6-position imparts unique reactivity, making it a valuable building block in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 16953-46-1 | [2][3] |

| Molecular Formula | C₅H₄N₂O₂S | [2][3] |

| Molecular Weight | 156.16 g/mol | [2][3] |

| IUPAC Name | 6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde | [3] |

| Synonyms | This compound hydrate | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | >240°C | [3][6] |

| pKa (Predicted) | 6.45 ± 0.20 | [2][6] |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [6] |

| Appearance | Data not available; related compounds are white to pale yellow crystalline powders. | [7][8] |

| Solubility | Thiouracil derivatives are generally slightly soluble in water and soluble in alkaline solutions.[7][9] |

Chemical Structure and Tautomerism

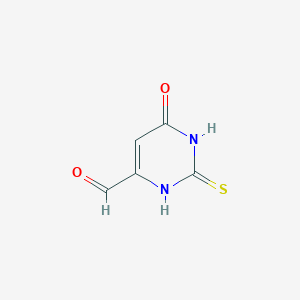

The structure of this compound is defined by a pyrimidine ring functionalized with a sulfur atom at the 2-position, an oxygen at the 4-position, and a formyl group at the 6-position. The thiouracil core is known to exhibit keto-enol and thione-thiol tautomerism, which influences its chemical reactivity and biological interactions.[1]

Caption: Chemical structure of this compound.

Synthesis Pathways

The synthesis of 6-substituted-2-thiouracils is a well-established process in organic chemistry.[10] A common and effective method involves the condensation reaction between thiourea and a β-ketoester.[9][11] For this compound, a plausible synthetic precursor would be an ester of formylacetic acid. This reaction is typically performed in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Caption: Generalized synthesis workflow for this compound.

Generalized Experimental Protocol: Synthesis of a 6-Substituted-2-thiouracil

Causality: This protocol outlines a standard base-catalyzed condensation. The base (sodium ethoxide) is crucial for deprotonating the thiourea and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization to form the pyrimidine ring. Ethanol serves as a suitable polar protic solvent for the reactants.

-

Preparation of Sodium Ethoxide Solution: Dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This must be done with extreme caution due to the exothermic reaction and production of flammable hydrogen gas.

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add thiourea and the appropriate β-ketoester (in this case, an ester of formylacetic acid).

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by carefully adding an acid (e.g., acetic acid or dilute HCl), which will precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove impurities.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., aqueous ethanol) to obtain the final, pure 6-substituted-2-thiouracil.

Self-Validation: Each step includes controls for purity and reaction completion. TLC analysis validates the consumption of starting materials and the formation of the product. The final product's identity and purity would be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.

Biological and Pharmacological Profile

Thiouracil and its derivatives are primarily known as antithyroid agents.[1][12] They are integral in the management of hyperthyroidism and Graves' disease.[13][14] The core mechanism involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[15][16]

Mechanism of Action: Thiourelene drugs like propylthiouracil (a related compound) act by:

-

Inhibiting Thyroid Peroxidase (TPO): They prevent the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein.[1]

-

Blocking Coupling Reactions: They inhibit the coupling of iodotyrosines to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1]

-

Peripheral Deiodination Inhibition: Some derivatives, like propylthiouracil, also inhibit the peripheral conversion of T4 to the more potent T3.[14][15]

Caption: Mechanism of antithyroid action of thiouracil derivatives.

Beyond their antithyroid effects, various thiouracil derivatives have been investigated for a range of other therapeutic applications, demonstrating antibacterial, antifungal, and anticancer activities.[17][18][19] The specific biological profile of this compound itself is less characterized, highlighting an area ripe for further research.

Applications in Research and Drug Development

The primary value of this compound in a research context lies in its utility as a chemical intermediate. The reactive aldehyde group provides a synthetic handle for a wide array of chemical transformations, including:

-

Reductive Amination: To synthesize various amine derivatives.

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Condensation Reactions: To build more complex heterocyclic systems, such as Schiff bases or fused pyrimidines.[17]

This versatility allows for the creation of libraries of novel thiouracil derivatives. These libraries can then be screened for various biological activities, potentially leading to the discovery of new lead compounds for drug development in oncology, infectious diseases, and endocrinology.[18][19]

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its hydrate must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) for the hydrate form indicates it is an irritant.[4]

Table 3: GHS Hazard and Precautionary Information for this compound Hydrate

| Category | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary | P261 | Avoid breathing dust/mist/spray | [4] |

| P280 | Wear protective gloves/eye protection/face protection | [4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4] Store away from strong oxidizing agents.[4]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[4] For eye contact, flush thoroughly with water for at least 15 minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.

Conclusion

This compound represents a molecule of considerable interest due to the established pharmacological importance of its parent thiouracil scaffold and the synthetic versatility afforded by its formyl group. While its primary application is as a precursor for the synthesis of more complex bioactive molecules, the foundational antithyroid properties of the thiourelene class provide a strong rationale for its continued investigation. Future research into novel derivatives synthesized from this compound may unlock new therapeutic agents for a variety of diseases. This guide has provided the core technical information necessary for researchers to safely handle, synthesize, and further explore the potential of this valuable chemical entity.

References

-

ChemWhat. (n.d.). This compound CAS#: 16953-46-1. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]

-

Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500–502. [Link]

-

International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Methyl-2-thiouracil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem Compound Database. Retrieved from [Link]

-

Taurog, A., & Dorris, M. L. (1978). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. Endocrinology, 103(3), 831–841. [Link]

-

Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & medicinal chemistry, 15(18), 6227–6235. [Link]

-

Wikipedia. (n.d.). 2-Thiouracil. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Retrieved from [Link]

-

Köhrle, J. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. European Thyroid Journal, 2(3), 167–176. [Link]

- Google Patents. (1973). US3718649A - Process for thiouracil production.

-

Veeprho. (n.d.). 6-Methyl-2-thiouracil | CAS 56-04-2. Retrieved from [Link]

-

El-Gamal, S. M., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(7), 12957–12972. [Link]

-

El-Gazzar, A. R. B. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2919. [Link]

-

Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Molecules, 12(10), 2375–2386. [Link]

-

DNAmod. (n.d.). 6-propyl-2-thiouracil. Retrieved from [Link]

-

MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Retrieved from [Link]

-

Taylor & Francis Online. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylthiouracil. PubChem Compound Database. Retrieved from [Link]

-

Bioscientifica. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Retrieved from [Link]

-

Wolff, D. J., & Marks, N. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of biochemistry and biophysics, 407(1), 83–94. [Link]

-

National Institute of Standards and Technology. (n.d.). Methylthiouracil. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylthiouracil. Retrieved from [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 16953-46-1 [m.chemicalbook.com]

- 7. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A17982.18 [thermofisher.com]

- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 10. The synthesis of some 6-substituted-2-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 12. 2-Thiouracil - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. etj.bioscientifica.com [etj.bioscientifica.com]

- 17. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic Characterization of 6-Formyl-2-thiouracil: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Formyl-2-thiouracil (also known as 2-thiouracil-6-carboxaldehyde), a heterocyclic compound of interest in medicinal chemistry and drug development. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and extensive data from closely related analogs to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying scientific rationale for these predictions. This guide includes detailed, field-proven experimental protocols and workflows designed to be a self-validating resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Need for Rigorous Spectroscopic Analysis

This compound is a derivative of thiouracil, a class of compounds known for a range of biological activities, including antithyroid properties.[1] The introduction of a reactive formyl (aldehyde) group at the C6 position creates a valuable synthon for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have been investigated for antimicrobial and antitumor activities.[2]

For any compound intended for use in drug discovery or as a synthetic intermediate, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the foundational data for this confirmation. Each method offers a unique piece of the structural puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation patterns. This guide provides the expected spectroscopic signature of this compound, empowering researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of nearly every atom in the molecule.

Rationale and Experimental Considerations

The choice of solvent is critical in NMR. For compounds like this compound, which possess exchangeable amide protons (N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike deuterated chloroform (CDCl₃), DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange with residual water, allowing the N-H protons to be observed as distinct, often broad, signals.[3] This provides a more complete picture of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[3][4]

-

Workflow for NMR Analysis

Caption: Workflow for acquiring NMR spectra of this compound.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds and established chemical shift principles.[3][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Analogs |

|---|---|---|---|---|

| ~12.5 - 12.8 | Broad singlet | 2H | N1-H , N3-H | Exchangeable amide protons in thiouracils typically appear >12 ppm.[3][4] |

| ~9.5 - 9.8 | Singlet | 1H | C6-CH O | Aldehyde protons are strongly deshielded and appear in this characteristic region.[7] |

| ~8.0 - 8.2 | Singlet | 1H | C5-H | The olefinic proton at C5 is deshielded by the adjacent formyl group. In 6-methyl-2-thiouracil, this proton appears at 5.68 ppm; the electron-withdrawing aldehyde will shift it significantly downfield.[3] |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Cited Analogs |

|---|---|---|

| ~185 - 190 | C6-C HO | Aldehyde carbons are highly deshielded and appear in this distinct low-field region.[6][8] |

| ~175 - 178 | C 2=S | The thione carbon in thiouracil derivatives is characteristic and found in this range.[3] |

| ~160 - 163 | C 4=O | The carbonyl carbon at C4 is typical for uracil and thiouracil rings.[3][5] |

| ~150 - 155 | C 6 | The C6 carbon, attached to the electron-withdrawing formyl group, will be significantly deshielded. |

| ~110 - 115 | C 5 | The chemical shift for the C5 carbon is expected to be in the olefinic region, influenced by adjacent substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Rationale and Experimental Considerations

For solid samples like this compound, the potassium bromide (KBr) pellet method is a robust and common choice. KBr is transparent to IR radiation in the typical analysis range (~4000-400 cm⁻¹) and serves as an inert matrix. This technique minimizes scattering effects and produces high-quality spectra suitable for identifying key functional groups.

Experimental Protocol: KBr Pellet Preparation and Analysis

-

Sample Preparation: Place ~1-2 mg of this compound and ~100-200 mg of dry, IR-grade KBr powder into an agate mortar.

-

Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of this mixture.

-

Pellet Formation: Transfer a small amount of the powder into a pellet press die.

-

Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent KBr pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. The sample spectrum will be ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

Workflow for IR Analysis

Caption: Workflow for acquiring an FT-IR spectrum via the KBr pellet method.

Predicted Spectroscopic Data and Interpretation

The predicted IR absorption bands are crucial for confirming the presence of the key functional groups in this compound.

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Cited Analogs |

|---|---|---|---|---|

| 3100 - 3000 | Medium | N-H Stretch | Amide (N-H) | Characteristic N-H stretching in H-bonded thiouracil rings.[9] |

| 2830 - 2860 | Medium, Sharp | C-H Stretch | Aldehyde (O=C-H ) | A key diagnostic band for aldehydes, often appearing alongside the main C-H stretches.[10] |

| ~1710 | Strong | C=O Stretch | Aldehyde (C=O ) | Conjugation with the pyrimidine ring shifts the aldehyde carbonyl absorption to a slightly lower wavenumber than a saturated aldehyde.[10] |

| ~1650 | Strong | C=O Stretch | Amide I band (C ⁴=O) | The C4 carbonyl stretch is a prominent feature in uracil and thiouracil spectra.[3] |

| ~1615 | Medium | C=C Stretch | Alkene (C ⁵=C ⁶) | Stretching of the double bond within the heterocyclic ring.[11] |

| ~1240 | Medium-Strong | C=S Stretch | Thioamide (C ²=S) | The C=S stretching vibration is a key identifier for thiouracils.[3] |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, helps confirm the molecular formula, and offers structural information through the analysis of fragmentation patterns.

Rationale and Experimental Considerations

The choice of ionization technique dictates the nature of the resulting mass spectrum.

-

Hard Ionization (e.g., Electron Impact, EI): This high-energy method causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[12]

-

Soft Ionization (e.g., Electrospray Ionization, ESI): This is a gentler method ideal for polar, non-volatile molecules. It typically produces a prominent protonated molecular ion ([M+H]⁺) or other adducts, making it the preferred method for unambiguously determining the molecular weight.[13] For this compound, ESI is the superior choice for confirming its molecular mass.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The scan range should be set to cover the expected m/z value (e.g., 50-500 amu).

-

Tandem MS (MS/MS): To gain fragmentation data, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[13]

Workflow for ESI-MS Analysis

Caption: Workflow for acquiring ESI-MS and MS/MS spectra.

Predicted Mass Spectrum and Fragmentation

The molecular formula of anhydrous this compound is C₅H₄N₂O₂S, with a monoisotopic mass of 156.00 g/mol . The commercially available form is often a hydrate (C₅H₄N₂O₂S·H₂O), with a molecular weight of 174.18.[14]

Table 4: Predicted ESI-MS Data

| m/z (amu) | Ion | Rationale |

|---|---|---|

| 157.01 | [M+H]⁺ | Protonated molecular ion of the anhydrous molecule. This should be the base peak in a soft ionization spectrum. |

| 179.00 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

Predicted Fragmentation Pattern (from MS/MS of m/z 157.01): The fragmentation of the thiouracil ring often proceeds via a retro-Diels-Alder (RDA) type cleavage.[15] Key predicted fragment ions would include:

-

Loss of CO (Carbon Monoxide): A common loss from aldehydes.[16] (m/z 157 -> m/z 129)

-

Loss of HNCS (Isothiocyanic acid): A characteristic fragmentation for thiouracils. (m/z 157 -> m/z 98)

-

Loss of CHO (Formyl radical): Cleavage of the aldehyde group. (m/z 157 -> m/z 128)

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a strong, predictive foundation for the identification and characterization of this compound. The key identifying features are the distinct aldehyde signals in both ¹H and ¹³C NMR (~9.6 ppm and ~187 ppm, respectively), the characteristic aldehyde C=O and C-H stretches in the IR spectrum (~1710 cm⁻¹ and ~2830 cm⁻¹), and a protonated molecular ion at m/z 157.01 in the ESI mass spectrum. By following the detailed protocols and using the interpreted data as a benchmark, researchers can proceed with confidence in their synthesis and application of this valuable heterocyclic compound.

References

-

International Journal of Chemical Studies. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives. [Link]

-

McLafferty, F. W. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Falch, E. (1973). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 651-655. [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Canadian Journal of Chemistry, 54(2), 280-288. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sleno, L. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Grosmaire, L., & Delarbre, J. L. (2012). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Raman Spectroscopy, 43(11), 1694-1702. [Link]

-

Stoyanova, R., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(23), 7859. [Link]

-

Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. (2021). International Journal of Molecular Sciences, 22(21), 11593. [Link]

-

Stoyanova, R., et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Preprints.org. [Link]

-

Advanced analysis of single-molecule spectroscopic data. (2022). Biophysical Journal, 121(1), 1-13. [Link]

-

Alcolea Palafox, M., et al. (2014). FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 246-261. [Link]

-

Stoyanova, R., & Stoyanov, N. (2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 29(1), 10. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(3), 117-132. [Link]

-

SpectraBase. (n.d.). 6-Propyl-2-thiouracil. [Link]

-

PubChem. (n.d.). Methylthiouracil. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uab.edu [uab.edu]

- 14. scbt.com [scbt.com]

- 15. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Formyl-2-thiouracil Derivatives and Their Potential Bioactivity

Abstract

The 2-thiouracil scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, highly versatile subclass: 6-formyl-2-thiouracil derivatives. The introduction of a reactive aldehyde (formyl) group at the C6 position of the 2-thiouracil ring serves as a powerful synthetic handle, enabling the creation of extensive chemical libraries through various condensation and derivatization reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and significant bioactivities of these derivatives, with a particular emphasis on their potential as anticancer, antimicrobial, and antiviral agents. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a valuable resource for researchers in drug discovery and development.

Introduction to the 2-Thiouracil Scaffold

Uracil is a fundamental pyrimidine base found in ribonucleic acid (RNA).[1] Its synthetic analogues have long been a cornerstone of pharmaceutical research. Replacing the oxygen atom at the C2 position with sulfur yields 2-thiouracil, a modification that significantly alters the molecule's electronic properties and biological profile.[1] This thionamide group is crucial for the well-established antithyroid activity of drugs like 6-propyl-2-thiouracil (PTU), which inhibit thyroid hormone biosynthesis.[1] Beyond this, the 2-thiouracil core has been identified in compounds with a broad spectrum of therapeutic potential, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The ability to readily modify the pyrimidine ring, particularly at the C5 and C6 positions, allows for the fine-tuning of these biological effects.

The Strategic Importance of the 6-Formyl Group

While various alkyl and aryl substitutions at the C6 position have yielded potent bioactive compounds, the introduction of a 6-formyl group (-CHO) represents a key strategic advancement for medicinal chemists.[5][6] The aldehyde functionality is a versatile chemical intermediate, acting as an electrophilic site for a multitude of subsequent chemical transformations. This allows the this compound core to be used as a platform chemical or synthon for generating large, diverse libraries of derivatives. Through reactions like Schiff base formation, Knoevenagel condensation, and Wittig reactions, a vast array of functional groups and molecular scaffolds can be appended to the thiouracil core, enabling extensive exploration of the chemical space for optimal biological activity.[7]

Synthesis of this compound and Its Derivatives

3.1. Synthesis of the this compound Precursor

The direct formylation of the 2-thiouracil ring at the C6 position can be challenging. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction .[8][9][10] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] The electron-rich thiouracil ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[11][12]

dot graph VilsmeierHaack { graph [rankdir="LR", splines=ortho, label="Vilsmeier-Haack Reaction Mechanism", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Reagents DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Electrophilic Iminium Salt)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Path Thiouracil [label="2-Thiouracil Derivative\n(Electron-Rich Ring)"]; Attack [label="Electrophilic\nAromatic Substitution", shape=plaintext]; Intermediate [label="Iminium Salt\nIntermediate", shape=oval]; Hydrolysis [label="Aqueous\nWorkup (H₂O)", shape=plaintext]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow {rank=same; DMF; POCl3} -> Vilsmeier_Reagent [label="Formation"]; Thiouracil -> Attack; Vilsmeier_Reagent -> Attack; Attack -> Intermediate; Intermediate -> Hydrolysis -> Product; }

Caption: General mechanism of the Vilsmeier-Haack reaction for formylation.

3.2. Synthetic Diversification Pathways

The 6-formyl group is the gateway to a vast array of derivatives. By leveraging established aldehyde chemistry, researchers can systematically modify the scaffold to probe structure-activity relationships.

dot graph SyntheticPathways { graph [splines=true, overlap=false, label="Synthetic Diversification from this compound", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Core Compound Core [label="this compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Reagents Amine [label="R-NH₂\n(Primary Amine)"]; ActiveMethylene [label="Z-CH₂-Z'\n(Active Methylene Cmpd)"]; Hydrazine [label="R-NHNH₂\n(Hydrazine)"]; PhosphoniumYlide [label="Ph₃P=CHR\n(Wittig Reagent)"]; ReducingAgent [label="NaBH₄ / H₂\n(Reducing Agent)"];

// Products SchiffBase [label="Schiff Bases\n(Imines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knoevenagel [label="Knoevenagel Adducts\n(α,β-Unsaturated Systems)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="6-Vinyl Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="6-Hydroxymethyl\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> SchiffBase [label="Condensation"]; Amine -> SchiffBase [style=dashed]; Core -> Knoevenagel [label="Knoevenagel\nCondensation"]; ActiveMethylene -> Knoevenagel [style=dashed]; Core -> Hydrazone [label="Condensation"]; Hydrazine -> Hydrazone [style=dashed]; Core -> Alkene [label="Wittig Reaction"]; PhosphoniumYlide -> Alkene [style=dashed]; Core -> Alcohol [label="Reduction"]; ReducingAgent -> Alcohol [style=dashed]; }

Caption: Key synthetic pathways originating from the 6-formyl group.

Potential Bioactivity Profiles

Derivatives synthesized from the this compound scaffold have demonstrated significant potential across several therapeutic areas.

4.1. Anticancer Activity

The pyrimidine core is central to many anticancer drugs, such as 5-Fluorouracil (5-FU), which interfere with nucleic acid synthesis.[2][7] 2-Thiouracil derivatives have emerged as a promising class of cytotoxic agents.

-

Cytotoxicity: Studies on various 6-substituted thiouracils have shown potent growth-inhibitory activity against a panel of human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2).[2] In many cases, the synthesized compounds exhibit greater cytotoxicity than the reference drug 5-FU.[2] The introduction of metal ions (e.g., Pd(II), Cu(II), Au(III)) to form complexes with 6-substituted thiouracils can dramatically enhance cytotoxic effects, sometimes by over 100-fold compared to the ligand alone.[5][13]

-

Mechanism of Action: A primary mechanism involves the disruption of the cell cycle. Certain 2-thiouracil-5-sulfonamide derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2A (CDK2A).[2] Inhibition of CDK2A blocks the G1/S phase transition, leading to cell cycle arrest and preventing cancer cell proliferation.[2] This arrest is often followed by the induction of apoptosis (programmed cell death), mediated by the enhanced expression of cell cycle inhibitors like p21 and p27.[2]

dot graph CellCycleArrest { graph [rankdir="TB", splines=true, label="Mechanism of CDK2 Inhibition", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2 / Cyclin E Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; pRB [label="pRB Phosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#FFFFFF", fontcolor="#202124"]; G1_S [label="G1 to S Phase\nTransition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest at G1/S", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Derivative -> CDK2 [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; CDK2 -> pRB [label=" Catalyzes"]; pRB -> E2F [label=" Inhibits", arrowhead=tee]; E2F -> G1_S [label=" Promotes"]; G1_S -> Proliferation; CDK2 -> Arrest [style=dashed, label=" blocks progression"]; }

Caption: Pathway showing how CDK2 inhibition leads to cell cycle arrest.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Thiouracil-5-sulfonamides | MCF-7 (Breast) | 0.8 - 15.2 | [2] |

| 2-Thiouracil-5-sulfonamides | HT-29 (Colon) | 0.9 - 21.4 | [2] |

| 6-Aryl-pyrimidine derivatives | H460 (Lung) | Moderate Activity | [14] |

| 6-Aryl-pyrimidine derivatives | HEPG2 (Liver) | Moderate Activity | [14] |

| Pd(II) complex of 6-propyl-2-thiouracil | HeLa (Cervical) | 0.00064 | [5] |

Table 1: Representative cytotoxic activities of 2-thiouracil derivatives.

4.2. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 6-substituted-2-thiouracil derivatives have shown considerable promise in this area.

-

Antibacterial Activity: Various derivatives, particularly those incorporating aryl and cyano groups at the C6 and C5 positions, exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[3][15][16] The formation of metal complexes can also enhance the antibacterial spectrum and potency of the parent thiouracil ligand.[1][3]

-

Antifungal Activity: Antifungal properties have also been reported, with activity demonstrated against pathogenic yeasts like Candida albicans and fungi such as Aspergillus niger.[14][15]

| Compound Class | Microorganism | Activity Level | Reference |

| 6-Aryl-5-cyano derivatives | S. aureus | Promising | [15] |

| 6-Aryl-5-cyano derivatives | C. albicans | Promising | [15] |

| Pyrimido[4,5-d]pyrimidines | Gram-positive bacteria | Active | [14] |

| Pyrimido[4,5-d]pyrimidines | Gram-negative bacteria | Active | [14] |

| Cu(II) complex of 6-methyl-2-thiouracil | Broad Spectrum | High | [1] |

Table 2: Summary of antimicrobial activities of 2-thiouracil derivatives.

4.3. Antiviral Activity

Pyrimidine nucleoside analogues are a critical class of antiviral drugs. Non-nucleoside derivatives based on the thiouracil scaffold are also being actively investigated. Research has indicated that certain 6-substituted uracil and thiouracil derivatives show potential, albeit sometimes marginal, activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). Further derivatization and optimization are required to enhance this activity.

Structure-Activity Relationship (SAR) Insights

Analysis of the various synthesized derivatives provides key insights into the relationship between chemical structure and biological activity:

-

Substitution at C6: The nature of the substituent at the C6 position, often introduced via the formyl group, is critical. Bulky aromatic or heteroaromatic rings generally contribute to enhanced cytotoxic and antimicrobial activity.[14][15]

-

Substitution at C5: The presence of an electron-withdrawing group, such as a cyano (-CN) or sulfonamide (-SO₂NHR) group, at the C5 position often correlates with increased anticancer potency.[2][16]

-

Metal Complexation: Coordination with transition metals like Palladium (Pd), Copper (Cu), and Gold (Au) is a highly effective strategy for dramatically boosting the cytotoxic activity of the thiouracil ligand.[5][13]

Experimental Protocols

6.1. Protocol: Synthesis of a 6-(Arylmethylene)-2-thiouracil Derivative via Knoevenagel Condensation

This protocol describes a general procedure for reacting this compound with an active methylene compound, a common method for generating derivatives with potent bioactivity.

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of an active methylene compound (e.g., malononitrile) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a base, such as piperidine or triethylamine, to the mixture.

-

Reaction: Reflux the reaction mixture with stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallization & Characterization: Recrystallize the purified product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain pure crystals. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[2][15]

6.2. Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol provides a reliable method for assessing the anticancer activity of the synthesized compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform in modern drug discovery. The reactive aldehyde group enables the straightforward synthesis of diverse chemical libraries, which have shown significant promise as anticancer and antimicrobial agents. The mechanisms of action, particularly the inhibition of key cell cycle regulators like CDK2, provide a solid rationale for their continued development.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing novel derivatives by exploring a wider range of reactions at the 6-formyl position.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

Development of Metal-Based Therapeutics: Further exploring the enhanced potency of organometallic complexes of these ligands.

By leveraging the synthetic versatility of the 6-formyl group, researchers are well-positioned to develop the next generation of thiouracil-based therapeutics.

References

-

Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021). MDPI. [Link]

-

Different applications of 2-thiouracil and its derivatives and their metal complexes (antithyroid drugs[15]; antitumor[2]). (n.d.). ResearchGate. [Link]

-

Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. (2021). Chemistry Research Journal. [Link]

-

Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. (2013). PubMed. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

-

Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (2023). MDPI. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

-

EVALUATION OF ANTICANCER ACTIVITY OF SOME THIOURACIL DERIVATIVES. (n.d.). Semantic Scholar. [Link]

-

Antimicrobial activity of 2-thiouracil and derivatives and their complexes (inhibition zone, mm). (n.d.). ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. (2023). Preprints.org. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). MDPI. [Link]

-

The synthesis of some 6-substituted-2-thiouracils. (1948). PubMed. [Link]

-

Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007). PubMed. [Link]

-

Synthetic design of novel uracil and thiouracil derivatives. (2019). International Journal of Chemical Studies. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of some 6-substituted-2-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrj.org [chemrj.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic In Silico Prediction of Biological Targets for 6-Formyl-2-thiouracil: A Multi-Methodological Approach

An In-Depth Technical Guide

Foreword: From Molecule to Mechanism

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often rate-limiting, step is the identification of its biological target(s). Understanding how a compound like 6-Formyl-2-thiouracil, a derivative of the biologically significant thiouracil scaffold[1][2], exerts its effects at a molecular level is paramount. This knowledge underpins mechanism of action studies, predicts potential off-target toxicities, and can unveil novel therapeutic applications through drug repurposing.[3][4]

While derivatives of 2-thiouracil are known to possess a wide array of biological activities, including anticancer, antimicrobial, and antithyroid properties, the specific targets of many novel derivatives like this compound remain uncharacterized.[1][5][6][7] This guide presents a robust, multi-pronged in silico strategy to generate high-confidence hypotheses for the biological targets of this compound. As a self-validating system, this workflow leverages the convergence of orthogonal computational methods to mitigate the risk of false positives inherent in any single predictive technique.[8][9] We will proceed not by a rigid checklist, but by a logical, causality-driven workflow that a seasoned computational scientist would employ to de-orphanize a novel chemical entity.

Part 1: Ligand Preparation - The Digital Foundation

Before any target prediction can commence, the query molecule, this compound, must be accurately represented in a three-dimensional, energetically stable state. This is a non-negotiable prerequisite for structure-based and pharmacophore modeling, as the molecule's conformation dictates its potential interactions with a protein's binding site.

Protocol 1.1: 3D Conformer Generation and Energy Minimization

-

Obtain 2D Representation: Start with a 2D chemical structure of this compound, typically in SMILES (Simplified Molecular Input Line Entry System) or SDF format.

-

Conversion to 3D: Utilize a computational chemistry tool, such as OpenBabel[10], to convert the 2D structure into an initial 3D conformation. This step generates atomic coordinates in three-dimensional space.

-

Energy Minimization: The initial 3D structure is likely not in its most stable energetic state. An energy minimization process using a force field (e.g., MMFF94 or UFF) is applied. This critical step adjusts bond lengths, angles, and torsions to find a low-energy, and thus more realistic, conformation of the molecule.

-

File Format Standardization: The final, optimized 3D structure is saved in appropriate file formats required by downstream software, such as .mol2 for pharmacophore modeling or .pdbqt for AutoDock Vina-based reverse docking.[11]

Part 2: The Predictive Core - A Trio of Orthogonal Methodologies

We will now deploy three distinct and complementary computational strategies. The strength of this approach lies in seeking a consensus: a target predicted by multiple methods, each based on different underlying principles, is a significantly more compelling candidate for experimental validation.

Methodology A: Ligand-Based Target Prediction (Chemical Similarity Searching)

-

Expert Rationale: This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological targets.[4][12] It is a rapid and powerful method that leverages the vast, publicly available bioactivity data. It does not require protein 3D structures, making it universally applicable.

-

Experimental Protocol 2.A:

-

Database Selection: Choose large-scale chemogenomics databases such as ChEMBL (a manually curated database of bioactive molecules)[13][14], PubChem[14], and STITCH (a database of chemical-protein interactions)[12].

-

Similarity Search: Using the 2D structure of this compound, perform a Tanimoto-based similarity search in the selected databases. The Tanimoto coefficient is a standard metric for quantifying the degree of structural similarity between two molecules.

-

Data Curation: Collect the list of structurally similar compounds (e.g., Tanimoto coefficient > 0.85). For each compound, retrieve its annotated biological targets and associated bioactivity data (e.g., IC50, Ki, EC50).

-

Target Prioritization: Analyze the curated data to identify targets that are consistently modulated by multiple structural analogs of this compound. A higher frequency of association implies a higher probability of being a true target.

-

Methodology B: Structure-Based Target Prediction (Reverse Docking)

-

Expert Rationale: Reverse docking flips the conventional virtual screening paradigm. Instead of screening many compounds against one target, we screen our one compound against a library of many potential protein targets.[4][15][16] This physics-based method simulates the binding of this compound within the binding pockets of thousands of proteins, providing a direct, structure-based hypothesis of interaction.[15]

-

Experimental Protocol 2.B:

-

Target Library Preparation: Compile a comprehensive library of 3D protein structures. A common source is the human subset of the Protein Data Bank (PDB). These structures must be prepared by removing water molecules, adding polar hydrogens, and assigning atom types.

-

Binding Site Definition: For target identification, a "blind docking" approach is most effective.[11] This involves defining the search space (the "docking box") to encompass the entire protein surface, rather than a known active site. This allows for the discovery of unexpected binding interactions.

-

Molecular Docking Simulation: Using a validated docking program like AutoDock Vina[10][11], systematically dock the prepared 3D structure of this compound against every protein in the prepared library.

-

Scoring and Ranking: Each docking simulation produces a binding affinity score (in kcal/mol), which estimates the strength of the interaction. Rank all proteins in the library from the most favorable (most negative) to the least favorable binding score.

-

Hit List Generation: The top-ranked proteins (e.g., the top 1%) constitute the list of potential targets from this method.

-

Methodology C: Pharmacophore-Based Target Prediction

-

Expert Rationale: This method abstracts the specific chemical structure into an ensemble of essential electronic and steric features required for interaction—a pharmacophore.[17][18] These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[18][19] By screening this pharmacophore "query" against a database of protein structures, we can identify targets that possess a complementary binding site, even if they are structurally unrelated to targets identified by other methods.

-

Experimental Protocol 2.C:

-

Pharmacophore Generation: From the energy-minimized 3D structure of this compound, generate a ligand-based pharmacophore model. This model will consist of several feature points (e.g., 1 hydrogen bond donor, 2 acceptors, 1 aromatic ring) with specific 3D spatial relationships.

-

Pharmacophore Database Screening: Utilize a web server or software (e.g., PharmMapper, ZINCPharmer) that maintains a database of pre-calculated pharmacophore models for a large number of protein binding sites.

-

Matching and Scoring: The query pharmacophore is screened against the database. The server identifies proteins whose binding sites contain features that can geometrically and chemically match the query. A "fit score" is calculated to quantify the quality of the match.

-

Target Ranking: Rank the identified protein targets based on their fit scores. The highest-scoring hits are the most likely candidates.

-

Part 3: Consensus Analysis and Hypothesis Generation

The true predictive power of this in silico protocol emerges from the integration of these orthogonal data streams. A target that is implicated by chemical similarity, shows favorable binding energy in docking, and matches the molecule's pharmacophore is a high-confidence candidate.

-

Expert Rationale: Relying on a single method can be misleading. Ligand-based methods are biased by the available data, while structure-based methods can be sensitive to scoring function inaccuracies. By demanding a consensus, we create an internal validation system that filters out method-specific artifacts and enriches for biologically relevant hits.[9]

Protocol 3.1: Target List Integration and Prioritization

-

Collate Data: Compile the prioritized target lists from the Ligand-Based (List A), Reverse Docking (List B), and Pharmacophore-Based (List C) approaches.

-

Identify Overlap: Use programmatic scripts or database tools to find the intersection of these lists. Targets appearing on two or more lists are designated as "Consensus Hits."

-

Final Prioritization: The Consensus Hits are the primary output of this workflow. They should be further ranked based on the strength of the evidence from each method (e.g., high similarity, excellent binding score, high fit score).

| Hypothetical Target | Ligand-Based (Method A) | Reverse Docking (Method B) | Pharmacophore (Method C) | Consensus? |

| Kinase X | ✔️ | ✔️ | ✔️ | High Confidence |

| Protease Y | ❌ | ✔️ | ✔️ | Medium Confidence |

| Receptor Z | ✔️ | ✔️ | ❌ | Medium Confidence |

| Enzyme A | ✔️ | ❌ | ❌ | Low Confidence |

| Transporter B | ❌ | ✔️ | ❌ | Low Confidence |

| Ion Channel C | ❌ | ❌ | ✔️ | Low Confidence |

Conclusion: The Bridge to Experimental Validation

References

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

Mestres, J., Gregori-Puigjané, E., Valverde, S., & Solé, R. V. (2007). Data completeness--the Achilles heel of drug-target networks. Nature Biotechnology, 25(10), 1138–1139. [Link]

-

Yang, Y., Adelstein, S. J., & Kassis, A. I. (2009). Target-based drug discovery: is it a reality?. Drug Discovery Today, 14(3-4), 147–154. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Yang, Q., Wang, Y., & Bryant, S. H. (2010). A structural chemogenomics approach to drug discovery. Methods in Molecular Biology, 662, 187–200. [Link]

-

Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore models and their applications in virtual screening for drug discovery. Molecules, 20(5), 8479–8524. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160–169. [Link]

-

Cereto-Massagué, A., Ojeda, M. J., Valls, C., Mulero, M., Garcia-Vallvé, S., & Pujadas, G. (2015). Tools for in silico target discovery. Methods in Molecular Biology, 1263, 273–309. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). ChemoGeek. [Link]

-

Validation guidelines for drug-target prediction methods. (n.d.). National Genomics Data Center. [Link]

-

ChEMBL. (n.d.). EMBL-EBI. [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. [Link]

-

Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

-

MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube. [Link]

-

Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. (n.d.). NIH. [Link]

-

Chemogenomics database for Autophagy Research. (n.d.). Computational Chemical Genomics Screening Center. [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). SpringerLink. [Link]

-

Chemogenomics. (n.d.). Wikipedia. [Link]

-

10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity. [Link]

-

Reverse docking: Significance and symbolism. (2024). Synapse. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). NIH. [Link]

-

Tutorial redocking – ADFR. (n.d.). Center for Computational Structural Biology. [Link]

-

Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2014). PubMed Central. [Link]

-

The synthesis of some 6-substituted-2-thiouracils. (1948). PubMed. [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2020). PubMed Central. [Link]

- Process for thiouracil production. (1973).

-

Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007). PubMed. [Link]

-

The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. (2002). PubMed. [Link]

-

Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. (2007). MDPI. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]

-

Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. (2023). MDPI. [Link]

-

FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2023). PubMed Central. [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. [Link]

Sources

- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ChEMBL - ChEMBL [ebi.ac.uk]

- 14. neovarsity.org [neovarsity.org]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. Reverse docking: Significance and symbolism [wisdomlib.org]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 19. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

Solubility and Stability of 6-Formyl-2-thiouracil: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-2-thiouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1][2][3] Its utility, however, is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive examination of these critical parameters. We delve into the theoretical underpinnings of its solubility, influenced by its molecular structure and predicted pKa, and present robust, field-proven protocols for its empirical determination. Furthermore, this guide outlines a systematic approach to evaluating the chemical stability of this compound, including methodologies for forced degradation studies as mandated by regulatory guidelines. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility. All discussions are grounded in established scientific principles and supported by authoritative references, offering researchers a practical and reliable resource for handling, formulating, and analyzing this important chemical entity.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate or a reliable synthetic precursor is paved with rigorous characterization. For this compound, a derivative of the well-known thiouracil core, understanding its solubility and stability is not merely an academic exercise; it is a prerequisite for any meaningful application.[4][5]

-

Solubility dictates the compound's behavior in biological systems, influences its absorption and distribution, and critically impacts the design of formulations and analytical methods. Poor solubility can be a significant bottleneck in drug discovery, hindering the assessment of biological activity.[6][7]

-

Stability defines the compound's shelf-life and determines the conditions under which it can be stored, handled, and formulated without degradation.[8][9][10] Instability can lead to loss of potency and the formation of potentially toxic impurities.

This guide is structured to provide both the theoretical context and the practical "how-to" for assessing these two pillars of physicochemical profiling for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility and stability behavior.

The predicted pKa of approximately 6.45 is of paramount importance.[11][13] It suggests that this compound is a weak acid. This acidity arises from the N-H protons of the thiourea moiety within the pyrimidine ring. Consequently, its aqueous solubility is expected to be highly dependent on pH, increasing significantly as the pH rises above the pKa, leading to the deprotonation and formation of a more soluble anionic species.

Part I: Solubility Assessment

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is a function of the equilibrium between the solid-state crystal lattice energy and the solvation energy provided by the solvent.

-

Influence of Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding (protic solvents), are expected to be more effective at solvating the polar thiouracil ring with its formyl substituent. Solvents like water, ethanol, and methanol should be more effective than non-polar solvents like benzene or chloroform.[14][15]

-

Impact of pH: According to the Henderson-Hasselbalch equation, at a pH below its pKa (~6.45), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium will shift towards the ionized (anionic) form, which is more readily solvated by water, thus increasing solubility. This is a critical consideration for developing aqueous formulations and for understanding its behavior under physiological conditions (e.g., in different parts of the gastrointestinal tract).[16]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as recommended by the World Health Organization (WHO).[16][17] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Water, Ethanol, DMSO)[16]

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[6]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to shake for a predetermined time (e.g., 48-72 hours) to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. To avoid underestimation due to adsorption or overestimation from fine particles, it is critical to perform a clean phase separation, typically by filtration through a chemical-resistant syringe filter.[7]

-

Analysis: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[18]

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[16]

Workflow for Solubility Determination